molecular formula C25H29N3O6 B11300436 Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11300436
M. Wt: 467.5 g/mol
InChI Key: MRPMXALDCBDVJH-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethyl ester, a methoxyphenyl group, and an imidazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenylacetic acid and 2-methylpropylamine. These intermediates are then subjected to condensation reactions, cyclization, and esterification to form the final product. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and ethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 3-({[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the imidazolidinone ring.

    4-Methoxyphenylacetic acid: A precursor in the synthesis of the target compound.

    2-Methylpropylamine: Another precursor used in the synthesis.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H29N3O6/c1-5-34-24(31)17-7-6-8-18(13-17)26-22(29)14-21-23(30)28(25(32)27(21)15-16(2)3)19-9-11-20(33-4)12-10-19/h6-13,16,21H,5,14-15H2,1-4H3,(H,26,29)

InChI Key

MRPMXALDCBDVJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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